LY117018 TFA

Estrogen receptor binding Breast cancer Radioligand displacement

LY117018 TFA is a rigorously characterized raloxifene analog where the piperidine ring is replaced by pyrrolidine. This single-atom variation produces distinct ERα ligand-binding domain dynamics as validated by HDX-MS and X-ray crystallography (PDB 2R6Y). For SAR studies isolating amine side-chain contributions, this compound serves as an essential, non-substitutable comparator. Ensure precise model system calibration with this high-purity reference standard.

Molecular Formula C29H26F3NO6S
Molecular Weight 573.6 g/mol
Cat. No. B12368364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY117018 TFA
Molecular FormulaC29H26F3NO6S
Molecular Weight573.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H25NO4S.C2HF3O2/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28;3-2(4,5)1(6)7/h3-12,17,29-30H,1-2,13-16H2;(H,6,7)
InChIKeyLJDNVFAQGQPDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone TFA (LY117018 TFA): A Raloxifene-Derived Benzothiophene SERM for Research Procurement


The compound, commercially designated as LY117018 (TFA salt form), is a member of the 1-benzothiophene class and functions as a selective estrogen receptor modulator (SERM) [1]. Structurally, it is defined as a raloxifene analog wherein the piperidin-1-yl group of raloxifene has been replaced by a pyrrolidin-1-yl group [2]. The compound is characterized by its molecular formula C27H25NO4S (free base MW 459.557) and is supplied as the 2,2,2-trifluoroacetic acid salt for research applications [3]. The crystal structure of LY117018 bound to the estrogen receptor alpha ligand-binding domain has been resolved by X-ray diffraction at 2 Å resolution, providing a definitive structural basis for its interaction with the target [4]. This compound serves as a foundational tool compound for investigating the structural and functional consequences of amine side-chain modifications within the benzothiophene SERM pharmacophore.

Procurement Alert: Why Substituting LY117018 with Generic Benzothiophene SERMs Compromises Experimental Reproducibility


Within the benzothiophene class of selective estrogen receptor modulators, the identity of the basic amine side chain is a critical determinant of both receptor binding affinity and downstream functional selectivity [1]. The substitution of the piperidine moiety (as in raloxifene) with a pyrrolidine group (as in LY117018) represents a discrete, single-atom modification that nonetheless induces measurable differences in molecular pharmacology [2]. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies have demonstrated that this subtle structural variation differentially stabilizes distinct regions within the estrogen receptor ligand-binding pocket, producing altered receptor-ligand complex dynamics that correlate with divergent pharmacological profiles [3]. Consequently, generic interchange among benzothiophene SERMs—even those sharing an identical core scaffold—is scientifically unjustified without rigorous experimental validation. The quantitative evidence presented in the following section delineates the specific, measurable points of differentiation that govern experimental selection and procurement decisions for LY117018.

Quantitative Differentiation Evidence: LY117018 vs. Raloxifene and Related Benzothiophene Analogs


Estrogen Receptor Binding Affinity in MCF-7 Cells: LY117018 IC50 120 nM

In a direct radioligand displacement assay using [3H]estradiol in MCF-7 human breast cancer cells, LY117018 demonstrated an IC50 value of 120 nM for estrogen receptor binding [1]. This places LY117018 in an intermediate affinity position relative to other benzothiophene SERMs tested under identical conditions, where structurally related compounds exhibited IC50 values ranging from 73 nM to 1.65 μM [1]. The 120 nM IC50 of LY117018 is approximately 2- to 41-fold less potent than raloxifene (reported IC50 range 2.9–5.7 nM in alternative ER binding assays), a difference attributable to the piperidine-to-pyrrolidine side-chain substitution [2]. This quantitative distinction underscores that LY117018 is not a potency-equivalent substitute for raloxifene but rather a structurally defined tool compound with a distinct affinity profile suitable for investigating structure-activity relationships.

Estrogen receptor binding Breast cancer Radioligand displacement MCF-7 SERM pharmacology

Antiproliferative Activity in MCF-7 Breast Cancer Cells: LY117018 IC50 1 μM

LY117018 exhibits concentration-dependent antiproliferative effects in estrogen receptor-positive MCF-7 human breast cancer cells, with an IC50 value of 1 μM (1,000 nM) following 96 hours of treatment . This antiproliferative IC50 is approximately 8.3-fold higher than its receptor binding IC50 (120 nM), reflecting the multi-step cellular pharmacodynamic cascade required for growth inhibition [1]. The 1 μM IC50 establishes LY117018 as a moderately potent antiproliferative agent in this widely used breast cancer model, distinguishing it from more potent clinical SERMs such as raloxifene and providing a well-defined benchmark for studies examining the relationship between receptor binding affinity and cellular functional outcomes.

Antiproliferative MCF-7 Breast cancer Cell growth inhibition SERM

In Vivo Bone Mineral Density Preservation: LY117018 Prevents Late-Phase Bone Loss in OVX Rat Model

In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, LY117018 (administered as the hydrochloride salt) demonstrated differential efficacy depending on the phase of bone loss. During the early high-turnover phase (weeks 0–6 post-OVX), LY117018 only partially reduced bone loss as measured by urinary pyridinoline (Pyr) and deoxypyridinoline (Dpyr) excretion, biochemical markers of bone resorption [1]. However, during the late slow-phase of bone loss (weeks 6–18 post-OVX), LY117018 treatment resulted in complete prevention of further bone loss: vehicle-treated OVX rats lost an additional 10% of spine bone mineral density (BMD) and bone mineral content (BMC) between weeks 6 and 18, whereas LY117018-treated rats exhibited no further decline in either parameter [1]. LY117018 also significantly reduced serum cholesterol levels in OVX rats, consistent with the class-level SERM profile [1].

Osteoporosis Bone mineral density Ovariectomized rat SERM In vivo pharmacology

Inhibition of Osteoclastogenesis: LY117018 Active at Picomolar to Nanomolar Concentrations In Vitro

In primary murine bone marrow cultures stimulated with 1,25-dihydroxyvitamin D3, LY117018 at concentrations ranging from 10^-12 M (1 pM) to 10^-9 M (1 nM) significantly reduced the number of TRAP-positive multinucleated osteoclasts [1]. Notably, at higher concentrations, the inhibitory effect on osteoclast generation was not observed, indicating a biphasic or bell-shaped concentration-response relationship [1]. In complementary assays using mouse calvaria osteoblasts, LY117018 enhanced alkaline phosphatase activity—a marker of osteogenic differentiation—across a broad concentration range from 10^-14 M to 10^-7 M, while showing no influence on osteoblast proliferation or on the transcription of RANKL and osteoprotegerin [1]. Flow cytometric analysis further revealed that LY117018 significantly decreased the frequency of tumor necrosis factor-α positive CD8+ T cells, suggesting an immunomodulatory mechanism contributing to its anti-osteoclastogenic effect [1].

Osteoclastogenesis Bone resorption TRAP-positive cells Osteoblast differentiation SERM

Defined Research and Procurement Application Scenarios for LY117018 TFA


Comparative SERM Pharmacology: Investigating Structure-Activity Relationships of the Basic Amine Side Chain

LY117018 serves as an essential comparator compound for structure-activity relationship (SAR) studies examining the pharmacological consequences of basic amine side-chain variation in the benzothiophene SERM class. With its defined pyrrolidine substitution replacing the piperidine moiety of raloxifene, LY117018 provides a clean, single-variable comparator for assessing how this structural modification influences receptor binding kinetics, ligand-receptor complex dynamics, and downstream transcriptional outcomes [1]. The availability of high-resolution crystallographic data (PDB ID: 2R6Y) showing LY117018 bound to the ERα ligand-binding domain further enables computational docking and molecular dynamics studies [1]. Procurement of LY117018 is indicated for research programs requiring a well-characterized raloxifene analog with established binding affinity (IC50 120 nM in MCF-7 cells) and cellular activity (antiproliferative IC50 1 μM) to serve as a benchmark in SAR series [2].

Preclinical Bone Metabolism Studies: Evaluating SERM-Mediated Osteoprotection in Rodent Models

LY117018 is validated for use in ovariectomized rodent models of postmenopausal osteoporosis, where it has demonstrated efficacy in preventing late-phase bone loss and reducing bone resorption markers [1]. The compound's well-documented effects on spine BMD/BMC (prevention of 10% additional loss relative to vehicle) and serum cholesterol reduction establish a reliable baseline for bone pharmacology studies [1]. Additionally, its biphasic inhibition of osteoclastogenesis at picomolar to nanomolar concentrations, coupled with enhancement of osteoblast alkaline phosphatase activity, makes LY117018 a suitable reference compound for investigating the cellular mechanisms of SERM action on bone remodeling and osteoclast-osteoblast coupling [2]. Researchers conducting preclinical bone efficacy studies or seeking a benchmark SERM comparator for novel bone-targeted agents should consider LY117018 for procurement.

Estrogen Receptor-Expressing Cancer Cell Line Studies: Antiproliferative Assay Standardization

The established antiproliferative activity of LY117018 in MCF-7 human breast cancer cells (IC50 = 1 μM at 96 hours) provides a validated benchmark for standardizing cell-based assays in estrogen receptor-positive cancer research [1]. This defined potency enables consistent dose selection across experimental replicates and facilitates cross-laboratory comparisons. Furthermore, LY117018 has been shown to modulate tumor suppressor proteins, including p53 and pRb phosphorylation status, in breast cancer cell lines, extending its utility beyond simple growth inhibition assays to mechanistic studies of cell cycle regulation and apoptosis [1]. Procurement of LY117018 is recommended for laboratories requiring a stable, commercially available SERM reference standard for calibrating antiproliferative assays or investigating ER-mediated signaling pathways in breast cancer models.

Vascular Biology and Endothelial Function Research: SERM-Mediated eNOS Activation Studies

LY117018 has been characterized in vascular endothelial cell systems, where it suppresses oxidative stress-induced endothelial cell apoptosis through activation of the ERK1/2 signaling pathway and induces phosphorylation of endothelial nitric oxide synthase (eNOS) via Akt-dependent mechanisms [1][2]. This defined vascular pharmacology profile, distinct from the compound's bone and breast activities, makes LY117018 a valuable tool for investigating tissue-selective SERM effects in the cardiovascular system. Researchers studying SERM-mediated vascular protection, endothelial function, or the differential activation of kinase signaling cascades (ERK1/2 versus Akt) by estrogen receptor ligands should consider LY117018 as a characterized reference compound with published vascular bioactivity data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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